molecular formula C12H7Cl2NO2 B6415295 4-(3,5-Dichlorophenyl)nicotinic acid, 95% CAS No. 1261939-11-0

4-(3,5-Dichlorophenyl)nicotinic acid, 95%

Cat. No. B6415295
CAS RN: 1261939-11-0
M. Wt: 268.09 g/mol
InChI Key: ZCDIUXUBCBEYSV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)nicotinic acid (4-DCPA) is a synthetic derivative of nicotinic acid and has been used for a wide range of scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 315.09 g/mol and a melting point of 167-169°C. 4-DCPA is highly soluble in water and ethanol, and is widely used in a variety of laboratory experiments.

Scientific Research Applications

4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been widely used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in cells and tissues. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been used in the study of the effects of oxidative stress on cells, the study of the effects of UV radiation on cells, and the study of the effects of drugs on cells. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been used in the study of the effects of hormones on cells and in the study of the effects of environmental pollutants on cells.

Mechanism of Action

4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to act as an agonist at nicotinic acid receptors, which are found in various tissues and organs. Upon binding to the receptor, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% triggers a series of intracellular signaling events, leading to the activation of various cellular processes. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to stimulate the release of insulin from the pancreas and to reduce the levels of triglycerides in the blood. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to reduce the levels of cholesterol in the blood and to reduce the risk of cardiovascular disease. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to reduce the risk of stroke and to improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(3,5-Dichlorophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is highly soluble in water and ethanol and can be easily synthesized in a two-step process. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to act as an agonist at nicotinic acid receptors, which makes it useful for the study of the effects of hormones and drugs on cells. However, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is also known to inhibit the enzyme acetylcholinesterase, which can lead to side effects such as increased heart rate, sweating, and nausea.

Future Directions

There are a number of potential future directions for research involving 4-(3,5-Dichlorophenyl)nicotinic acid, 95%. These include further studies of its effects on the cardiovascular system, its effects on the nervous system, and its potential as a therapeutic agent. Additionally, further studies could be conducted to determine the optimal dose and route of administration for 4-(3,5-Dichlorophenyl)nicotinic acid, 95%. Furthermore, further studies could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)nicotinic acid, 95% as a biomarker for the early detection of diseases. Finally, further studies could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)nicotinic acid, 95% as an anti-cancer agent.

Synthesis Methods

4-(3,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dichlorophenol with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The second step involves the reaction of the intermediate product with nicotinic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The yields of the two steps are typically in the range of 80-90%.

properties

IUPAC Name

4-(3,5-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-7(4-9(14)5-8)10-1-2-15-6-11(10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDIUXUBCBEYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692693
Record name 4-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-11-0
Record name 4-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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